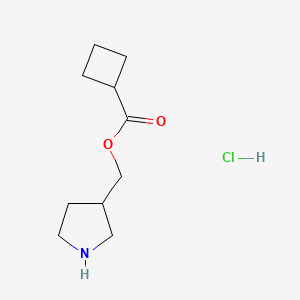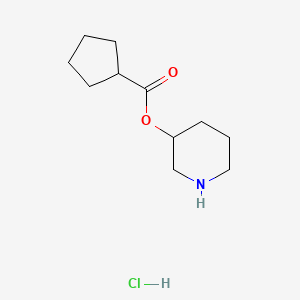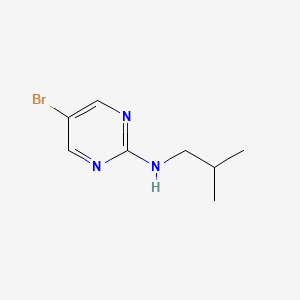
(5-Bromopyrimidin-2-yl)-isobutylamine
Overview
Description
“(5-Bromopyrimidin-2-yl)-isobutylamine” is a chemical compound with the molecular formula C8H12BrN3 and a molecular weight of 230.11 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a bromine atom . Attached to the 2-position of the pyrimidine ring is an isobutylamine group .Scientific Research Applications
Synthesis Methods and Chemical Reactions
Suzuki-Miyaura Cross-Coupling and SNH Reactions : The combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (SNH) reactions is a versatile method for synthesizing pyrimidines substituted with thiophene fragments using 5-bromopyrimidine (Verbitskiy et al., 2012).
Synthesis of Hydroxypyrimidines : A mild and general method has been developed to convert 5-bromopyrimidines to 5-hydroxypyrimidines, applicable to compounds with functional groups incompatible with previous reagents for this conversion (Medina et al., 2006).
Microwave-Assisted Palladium-Catalyzed C-C Coupling : 5-Bromopyrimidine reacts with bithiophene and its analogues in the presence of a palladium catalyst, leading to the formation of 5-(het)aryl substituted pyrimidines (Verbitskiy et al., 2013).
Photochemistry and Spectroscopy
VUV Photoabsorption Spectroscopy : Gas-phase 2- and 5-bromopyrimidine have been studied using high-resolution vacuum ultraviolet synchrotron radiation to report absolute photoabsorption cross sections, revealing insights into their excited states (Mendes et al., 2021).
Photochemistry of Aromatic Compounds : The UV irradiation of various 5-bromopyrimidine derivatives in methanol leads to dehalogenated, methylated, and hydroxymethylated compounds, with amines influencing the photochemistry by transferring an electron to the excited state of bromopyrimidines (Nasielski et al., 1972).
Structural Analysis and X-Ray Crystallography
X-Ray Crystal Analysis : The structures of certain pyrimidines, such as bithiophene-(thiophenyl)pyrimidine dyads, have been established through X-ray crystallography, providing insights into their molecular arrangement and interactions (Verbitskiy et al., 2012).
Molecular Structure Determination : The molecular structure of a new mecarbinate derivative synthesized from 5-bromopyrimidin-2-yl has been optimized and analyzed based on DFT calculations and experimental studies (Luo et al., 2019).
Biological Activity Studies
Antiviral and Antitumor Activities : Compounds derived from reactions involving 5-bromopyrimidines have been studied for their antiviral and antitumor activities, demonstrating potential pharmacological applications (Bobek et al., 1987).
Antioxidant and Antitumor Activities : New thiazolopyrimidines and pyrrolothiazolopyrimidines derivatives synthesized from 5-bromopyrimidines have shown promising antioxidant and antitumor activities (Abu‐Hashem et al., 2011).
Properties
IUPAC Name |
5-bromo-N-(2-methylpropyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-6(2)3-10-8-11-4-7(9)5-12-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIANLHFJMUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)
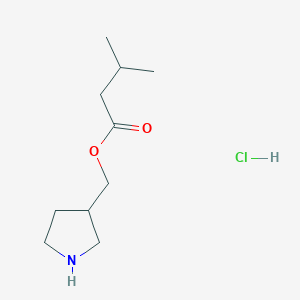
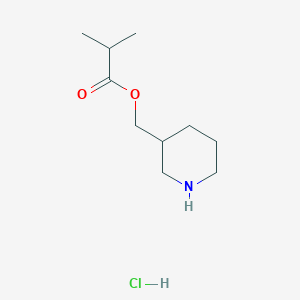

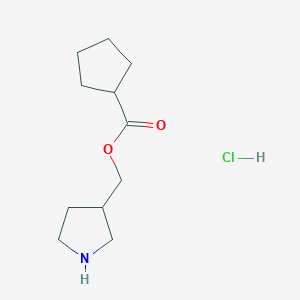
![1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397370.png)
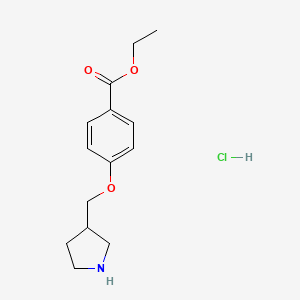
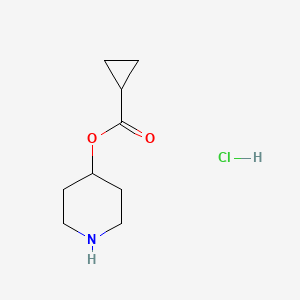
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397377.png)

